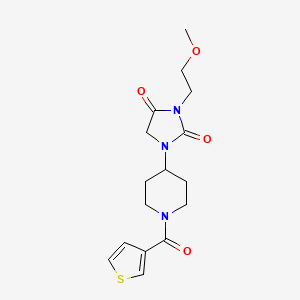

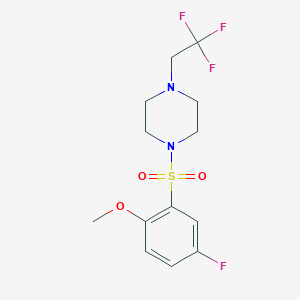

3-(2-Methoxyethyl)-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(2-Methoxyethyl)-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione" is a structurally complex molecule that may be related to various pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related imidazolidine-2,4-diones, which can be used to infer potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of imidazolidine-2,4-diones and their derivatives is a topic of interest due to their potential biological activities. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates leads to novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, as described in one study . Another paper discusses the synthesis of imidazopyridine thiazolidine-2,4-diones from corresponding pyridines, which are analogues of hypoglycemic compounds . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of imidazolidine-2,4-diones can be quite diverse, as evidenced by the unexpected conformation found in the crystal structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione . This compound was found to be nonplanar with significant dihedral angles between the benzene and five-membered rings. Such structural analyses are crucial for understanding the conformational preferences of these molecules, which in turn can affect their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Imidazolidine-2,4-diones can undergo various chemical reactions, including rearrangements under certain conditions. For example, novel 2-thioxo-1'H-spiro[imidazoline-5,3'-indole]-2,2'-diones were generated from 3-butyl-3-aminoquinoline-2,4-diones through reaction with isothiocyanates followed by rearrangement in boiling acetic acid or concentrated hydrochloric acid . These types of reactions could be relevant for the compound "this compound" when considering its potential reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-diones are influenced by their molecular structure. For instance, the presence of substituents on the imidazolidine ring can affect the compound's solubility, melting point, and stability. The intermolecular interactions, such as hydrogen bonding and weak C-H...π interactions, play a role in the solid-state conformation and could influence the compound's crystallinity and solubility . The regioselective ring opening of 3-thiaisatoic anhydride by α-amino acids to synthesize 3-(2-thienyl)imidazolidine-2,4-dione analogues also highlights the importance of regiochemistry in determining the properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Molecular Design and Synthesis

Imidazopyridine thiazolidine-2,4-diones, designed and synthesized from their corresponding pyridines, represent conformationally restricted analogues of hypoglycemic compounds like rosiglitazone. These compounds have been evaluated for their effects on insulin-induced adipocyte differentiation and hypoglycemic activity, demonstrating structure-activity relationships essential for further drug development (Oguchi et al., 2000).

Spectral and Structural Analysis

The synthesis and detailed spectral analysis (FT-IR, NMR, electronic absorption) of novel thiazolidine-2,4-dione derivatives highlight the importance of these compounds in understanding molecular structures and their potential electronic and optical properties. Such analyses are crucial for developing new materials with specific optical characteristics (Halim & Ibrahim, 2021).

Antimicrobial and Anticancer Activities

Compounds related to 3-(2-Methoxyethyl)-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione have been synthesized and tested for their in vitro antibacterial and antifungal activities. These studies reveal the potential of such compounds in developing new antimicrobial agents, with some showing excellent activity against gram-positive bacteria and fungi (Prakash et al., 2011).

Eigenschaften

IUPAC Name |

3-(2-methoxyethyl)-1-[1-(thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S/c1-23-8-7-18-14(20)10-19(16(18)22)13-2-5-17(6-3-13)15(21)12-4-9-24-11-12/h4,9,11,13H,2-3,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFKPLUNSAAXTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2502661.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502672.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)

![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2502682.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2502683.png)